Thesioideoside

Description

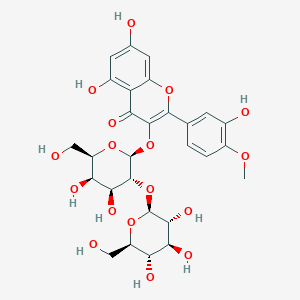

Thesioideoside (C₂₈H₃₂O₁₆) is a phenolic glycoside isolated from Cynanchum thesioides, a plant traditionally used in Chinese medicine for its dual food and medicinal properties . Structurally, it is identified as tamarixetin-3-O-β-D-(2-O-β-D-glucopyranosyl)-galactopyranoside, featuring a flavonoid aglycone (tamarixetin) linked to a disaccharide moiety (glucose-galactose) . This compound exhibits notable antioxidant and anti-inflammatory activities, attributed to its ability to scavenge free radicals and modulate inflammatory pathways such as NF-κB . Its glycosylation enhances water solubility, making it pharmacokinetically favorable compared to non-glycosylated analogs .

Properties

CAS No. |

145937-28-6 |

|---|---|

Molecular Formula |

C28H32O17 |

Molecular Weight |

640.5 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O17/c1-40-13-3-2-9(4-11(13)32)24-25(20(36)17-12(33)5-10(31)6-14(17)41-24)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19+,21+,22+,23-,26-,27+,28+/m1/s1 |

InChI Key |

QWTDVAZCZORTDT-QBUVXBDPSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Other CAS No. |

145937-28-6 |

Synonyms |

thesioideoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Mechanistic Insights

- Structural-Activity Relationship: Glycosylation in this compound enhances its radical-scavenging capacity by 3.7-fold compared to tamarixetin, as the sugar moiety stabilizes the flavonoid radical intermediate .

- Limitations : Current studies lack in vivo pharmacokinetic data for this compound, necessitating comparative bioavailability studies with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.